molecular formula C7H8BNO4 B1318711 2-Methyl-3-nitrophenylboronic acid CAS No. 1072945-60-8

2-Methyl-3-nitrophenylboronic acid

Cat. No.: B1318711
CAS No.: 1072945-60-8
M. Wt: 180.96 g/mol
InChI Key: OZOLRGZAVBQRBG-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrophenylboronic acid is a type of boronic acid. Boronic acids are organic compounds that are characterized by a boron atom bonded to a hydroxyl group . They are known for their versatility and are used in a wide range of chemical reactions .


Molecular Structure Analysis

The molecular formula of this compound is C7H8BNO4 . It has a molecular weight of 180.96 .


Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3 . The boiling point is 365.0±52.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis Methods

2-Methyl-3-nitrophenylboronic acid is involved in various synthesis methods. For instance, it's used in the preparation of a range of ortho-nitrophenylboronic acids with different functional groups via I–Mg exchange followed by quenching with trimethyl borate (Collibee & Yu, 2005). Similarly, it's employed in the synthesis of aryltellurium compounds from arylboronic acids, yielding various substituted aryltellurium trichlorides and ditellurides (Clark, Nair, Fronczek, & Junk, 2002).

Analytical and Detection Applications

This compound has shown utility in analytical applications. For example, in the detection of saccharides using reactive desorption electrospray ionization, this compound offers enhanced sensitivity due to the stabilization of the resulting boronate ester anion by the electron-withdrawing nitro group (Zhang & Chen, 2010).

Chemical Properties and Reactions

The compound's chemical properties and reactions are also a subject of research. One study discusses the mechanistic investigations and protocols for the synthesis of 2-nitrobiphenyls and 2,2'-dinitrobiphenyls, revealing challenges during transmetalation when the phenylboronic acid is substituted with a nitro group in the 2-position (González, Liguori, Carrillo, & Bjørsvik, 2005).

Industrial Applications

It's also explored in industrial applications, such as in the synthesis of novel phenylboronic acid derivatives containing phosphorous and nitrogen for use as lubricant additives, demonstrating improved anti-friction and anti-wear properties (Wang, Han, Ge, Zhang, Bai, & Zhang, 2020).

Safety and Hazards

2-Methyl-3-nitrophenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Mechanism of Action

Target of Action

2-Methyl-3-nitrophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, this compound, which is a formally nucleophilic organoboron reagent, transfers the organic groups from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of a variety of organic compounds .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound can be affected by factors such as temperature, pH, and the presence of other chemical species .

Biochemical Analysis

Biochemical Properties

2-Methyl-3-nitrophenylboronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of enzyme inhibitors and sensors. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access . Additionally, this compound can form reversible covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition .

Cellular Effects

This compound influences various cellular processes by modulating enzyme activity. It can affect cell signaling pathways by inhibiting kinases, which play a crucial role in transmitting signals within cells. This inhibition can lead to changes in gene expression and cellular metabolism . The compound’s ability to form complexes with diols also allows it to interfere with carbohydrate metabolism, impacting cellular energy production and storage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with biomolecules. It binds to the active sites of enzymes, particularly those containing serine residues, leading to enzyme inhibition . This binding can prevent the enzyme from interacting with its natural substrate, thereby modulating the enzyme’s activity. Additionally, the compound can interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of strong acids or bases . Long-term exposure to this compound can lead to cumulative effects on cellular function, including prolonged enzyme inhibition and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effect without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and kinases, affecting the breakdown and synthesis of carbohydrates . The compound can also influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to form complexes with diols also plays a role in its transport and distribution, as it can be selectively taken up by cells with high diol content .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with biomolecules and cellular structures. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments .

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOLRGZAVBQRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)[N+](=O)[O-])C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590562
Record name (2-Methyl-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-60-8
Record name (2-Methyl-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-nitrophenylboronic acid
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